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Compound of Interest

Compound Name: 2,6-Dimethoxyphenol

Cat. No.: B048157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for 2,6-Dimethoxyphenol. The information presented herein is intended to

support research, development, and quality control activities where the characterization of this

compound is essential.

Introduction
2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound that serves as a

valuable building block in organic synthesis and is of interest in various fields, including flavor

and fragrance chemistry, polymer science, and as a potential antioxidant. Accurate

spectroscopic data is paramount for its unambiguous identification and for understanding its

chemical behavior. This guide focuses on the detailed interpretation of its ¹H and ¹³C NMR

spectra.

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2,6-Dimethoxyphenol,
recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Data for 2,6-Dimethoxyphenol (90 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Integration Multiplicity
Coupling
Constant (J)
Hz

Assignment

6.89 - 6.50 3H m -
Ar-H (H-3, H-4,

H-5)

5.55 1H s - OH

3.87 6H s - (OCH₃)₂

Note: The aromatic protons (H-3, H-4, and H-5) appear as a complex multiplet in the 90 MHz

spectrum. Higher field NMR instrumentation would be required for better resolution and precise

determination of coupling constants.

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data for 2,6-Dimethoxyphenol (15.09 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

147.40 C-2, C-6

135.09 C-1

119.10 C-4

105.13 C-3, C-5

56.27 -OCH₃

Experimental Protocols
While specific acquisition parameters for the cited spectra are not exhaustively detailed in the

source literature, a general experimental protocol for obtaining high-quality NMR spectra of

phenolic compounds is provided below.

Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of 2,6-Dimethoxyphenol for ¹H NMR analysis

and 20-50 mg for ¹³C NMR analysis.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H

NMR spectrum.

Internal Standard: For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for

better signal dispersion).

Shimming: Optimize the homogeneity of the magnetic field by shimming the spectrometer to

obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons, leading to

more accurate integration.

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum

to singlets for each carbon.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-10 seconds. Quaternary carbons have longer relaxation times and

may require a longer delay for accurate quantification.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Calibrate the chemical shift axis to the TMS signal (0.00 ppm) or the residual

solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of

the different types of protons.

Visualization of Molecular Structure and NMR
Correlations
The following diagram illustrates the molecular structure of 2,6-Dimethoxyphenol and

highlights the key ¹H and ¹³C NMR chemical shift assignments.
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Caption: Molecular structure of 2,6-Dimethoxyphenol with its corresponding ¹H and ¹³C NMR

chemical shift assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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